1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193634
InChI: InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

CAS No.:

Cat. No.: VC16193634

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3
Standard InChI Key WJTMHUVDHZYLDW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=C1C)C(=O)C)C

Introduction

1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is structurally characterized by an ethanone group attached to a substituted pyrrole ring, making it a derivative of pyrrole with potential applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of substituted pyrroles like 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves cyclization reactions using precursors such as amines and diketones. A common synthetic route includes:

  • Reaction of an α-amino ketone with a diketone under acidic or basic conditions.

  • Cyclization to form the pyrrole ring.

  • Introduction of substituents through alkylation or acylation reactions.

Detailed synthetic procedures for related compounds have been reported in the literature, often yielding high purity products characterized by NMR and IR spectroscopy .

Spectroscopic Data

Spectroscopic techniques provide critical insights into the structure of this compound:

NMR Spectroscopy:

  • Proton NMR (1^1H NMR): Signals corresponding to aromatic protons on the pyrrole ring and substituent methyl and ethyl groups.

  • Carbon NMR (13^13C NMR): Peaks for carbon atoms in the pyrrole ring, carbonyl group, and alkyl substituents.

IR Spectroscopy:

  • Strong absorption near 1700cm11700 \, \text{cm}^{-1} due to the carbonyl stretch (C=OC=O).

  • Peaks in the 3000cm13000 \, \text{cm}^{-1} region for C-H stretching vibrations in methyl and ethyl groups.

Applications

Substituted pyrroles like this compound are significant in various fields:

  • Pharmaceutical Chemistry: Pyrrole derivatives often exhibit bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Material Science: Pyrroles are precursors for conductive polymers such as polypyrrole.

  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules.

Research Findings

Recent studies highlight:

  • The stability of substituted pyrroles under different conditions.

  • Their potential as ligands in coordination chemistry due to the lone pair on nitrogen.

  • Exploration of their bioactivity through molecular docking studies .

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